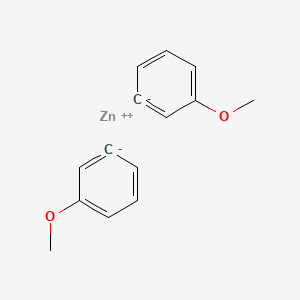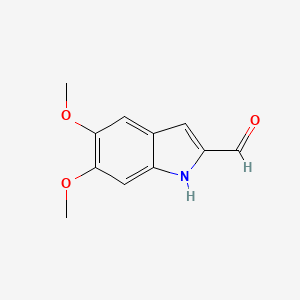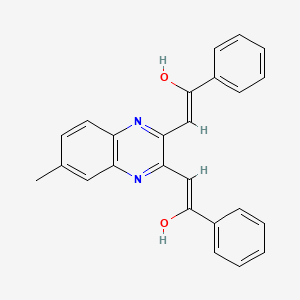
zinc;methoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. It consists of a benzene ring substituted with a methoxy group (-OCH3). This compound is widely used as an intermediate in organic synthesis and has various applications in chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Vapor-phase Alkylation: Anisole can be synthesized by the vapor-phase alkylation of phenol with methanol in the presence of a commercial NaX zeolite catalyst.
Solvent Extraction and Multicomponent Distillation: The synthesized anisole is separated from the reaction mixture containing o-cresol, p-cresol, p-xylene, unreacted methanol, and phenol.
Industrial Production Methods:
Batch Process: Anisole is produced in batches using the vapor-phase alkylation method.
Continuous Process: Continuous production methods involve the use of fixed-bed reactors with zeolite catalysts to ensure consistent quality and yield.
Types of Reactions:
Oxidation: Anisole can be oxidized to form benzoic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction of anisole can lead to the formation of methoxybenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions, such as nitration and halogenation, can occur on the benzene ring of anisole.
Common Reagents and Conditions:
Oxidation: KMnO4, H2O2, and other oxidizing agents.
Reduction: LiAlH4, NaBH4, and other reducing agents.
Substitution: Concentrated HNO3 for nitration, Br2 for bromination, and FeCl3 as a catalyst for halogenation.
Major Products Formed:
Oxidation: Benzoic acid.
Reduction: Methoxybenzyl alcohol.
Substitution: Nitroanisole, bromoanisole, and chloroanisole.
科学的研究の応用
Anisole is extensively used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Anisole is used as a solvent and intermediate in the synthesis of various organic compounds.
Biology: It serves as a substrate in biochemical assays and studies involving enzyme activity.
Medicine: Anisole derivatives are explored for their potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Anisole is utilized in the production of fragrances, flavors, and pharmaceuticals.
作用機序
Anisole is structurally similar to other methoxy-substituted benzene derivatives, such as vanillin and eugenol . While these compounds share the methoxy group, they differ in their additional functional groups and resulting properties. Anisole is unique in its relatively simple structure and wide range of applications in organic synthesis and industrial processes.
類似化合物との比較
Vanillin: 4-hydroxy-3-methoxybenzaldehyde.
Eugenol: 4-allyl-2-methoxyphenol.
Anethole: 1-methoxy-3-(prop-1-enyl)benzene.
特性
CAS番号 |
684215-27-8 |
|---|---|
分子式 |
C14H14O2Zn |
分子量 |
279.6 g/mol |
IUPAC名 |
zinc;methoxybenzene |
InChI |
InChI=1S/2C7H7O.Zn/c2*1-8-7-5-3-2-4-6-7;/h2*2-3,5-6H,1H3;/q2*-1;+2 |
InChIキー |
KMXMLIDJLWYDSV-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C[C-]=C1.COC1=CC=C[C-]=C1.[Zn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-(3-furanyl)-](/img/structure/B15158460.png)
![10-Ethenyl-3,3,8-trimethyl-2,4-dioxaspiro[5.5]undec-10-en-8-ol](/img/structure/B15158467.png)
![N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-alanylglycyl-L-leucine](/img/structure/B15158473.png)


![4-[(4-Ethenyl-2-fluorophenyl)ethynyl]-2,6-difluorobenzonitrile](/img/structure/B15158493.png)

![8-{[4,5-Dihydroxy-6-(hydroxymethyl)-3-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl]oxy}-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B15158504.png)


![1-Oxaspiro[4.5]dec-6-en-2-one, 4,4,8-trimethyl-, (5S,8R)-](/img/structure/B15158529.png)

![(3aR,6aS)-5-(3-fluorophenyl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole](/img/structure/B15158554.png)
